2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
CAS No.: 251097-66-2
Cat. No.: VC1998884
Molecular Formula: C12H16ClNO4S
Molecular Weight: 305.78 g/mol
* For research use only. Not for human or veterinary use.
![2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid - 251097-66-2](/images/structure/VC1998884.png)
Specification
CAS No. | 251097-66-2 |
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Molecular Formula | C12H16ClNO4S |
Molecular Weight | 305.78 g/mol |
IUPAC Name | 2-[(2-chlorophenyl)sulfonylamino]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C12H16ClNO4S/c1-8(2)7-10(12(15)16)14-19(17,18)11-6-4-3-5-9(11)13/h3-6,8,10,14H,7H2,1-2H3,(H,15,16) |
Standard InChI Key | ABPDKVAZYITZMY-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl |
Canonical SMILES | CC(C)CC(C(=O)O)NS(=O)(=O)C1=CC=CC=C1Cl |
Introduction
Chemical Identity and Properties
2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid is a well-defined chemical entity in the sulfonamide class with specific identifiers and properties that distinguish it in chemical databases and research settings.
Basic Identification
The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identifiers of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid
Identifier | Value |
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CAS Number | 251097-66-2 |
MDL Number | MFCD00173034 |
Molecular Formula | C₁₂H₁₆ClNO₄S |
Molecular Weight | 305.78 g/mol |
HS Code | 2935009090 |
The compound's CAS registry number (251097-66-2) serves as its primary identifier in chemical databases and regulatory contexts . Its molecular formula C₁₂H₁₆ClNO₄S indicates a structure containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms in specific proportions.
Structural Characteristics
2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid consists of several key structural components:
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A 2-chlorophenyl group attached to a sulfonyl moiety
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A sulfonamide linkage (S-N bond)
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A 4-methylpentanoic acid group
The compound features a sulfonamide bond where the nitrogen connects the sulfonyl group to the amino acid portion of the molecule. The 2-chlorophenyl group contains a chlorine atom at the ortho position of the benzene ring, which distinguishes it from similar compounds with different substitution patterns.
Synthesis and Production
The synthesis of 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid involves specific chemical reactions that have been optimized for laboratory and potential industrial applications.
Synthetic Routes
The primary synthetic pathway for this compound involves the reaction of 4-methylpentanoic acid with 2-chlorobenzenesulfonyl chloride in the presence of a suitable base. This reaction follows a nucleophilic substitution mechanism where the amino group of the amino acid attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride as a leaving group.
The general reaction can be represented as:
4-methylpentanoic acid + 2-chlorobenzenesulfonyl chloride → 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid + HCl
The reaction typically requires controlled conditions including:
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Appropriate solvent system (often polar aprotic solvents)
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Base to neutralize the generated HCl
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Controlled temperature and reaction time
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Purification steps including crystallization or chromatography
Applications and Research Relevance
2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid serves multiple functions in chemical and biological research, primarily as a building block for more complex structures.
Chemical Synthesis Applications
The compound functions as a versatile intermediate in organic synthesis, particularly in the following areas:
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Development of pharmaceuticals requiring sulfonamide functionalities
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Peptide synthesis where modified amino acids are incorporated
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Creation of complex organic compounds with specific biological activities
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Synthesis of compounds where a 2-chlorophenylsulfonyl group serves as a protecting group or functional modifier
Proteomics Research
The compound is specifically marketed for proteomics research applications, suggesting its utility in:
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Protein modification studies
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Structure-activity relationship investigations
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Development of protease inhibitors
While the search results don't provide specific research findings, the compound's structural features make it potentially valuable in medicinal chemistry and drug discovery applications where sulfonamide groups often confer beneficial pharmacological properties.
Supply Chain Considerations
The compound appears to have limited availability, with some suppliers listing it as discontinued . This suggests potential challenges in sourcing this specific chemical for research purposes. Researchers may need to:
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Plan procurement well in advance of experimental needs
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Consider custom synthesis options for larger quantities
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Explore alternative compounds with similar structures when appropriate
Structural Comparisons with Related Compounds
Understanding 2-{[(2-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid in relation to similar compounds provides valuable context for its potential applications and reactivity.
Comparison with 4-Chlorophenyl Isomer
A closely related compound, 2-{[(4-Chlorophenyl)sulfonyl]amino}-4-methylpentanoic acid (CAS: 68305-77-1), differs only in the position of the chlorine atom on the phenyl ring . This positional isomer has similar physical properties but potentially different reactivity patterns:
Table 3: Comparison with 4-Chlorophenyl Isomer
Property | 2-Chlorophenyl Isomer | 4-Chlorophenyl Isomer |
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CAS Number | 251097-66-2 | 68305-77-1 |
Formula | C₁₂H₁₆ClNO₄S | C₁₂H₁₆ClNO₄S |
Molecular Weight | 305.78 g/mol | 305.78 g/mol |
Chlorine Position | Ortho (2-position) | Para (4-position) |
Synonyms | None specified in sources | ((4-Chlorophenyl)sulfonyl)-l-leucine; N-[(4-chlorophenyl)sulfonyl]-L-leucine |
The difference in chlorine position (ortho vs. para) likely affects:
Relationship to Amino Acid Derivatives
The 4-methylpentanoic acid portion of the molecule is derived from leucine, making this compound a modified amino acid derivative. The L-isomer of the 4-chlorophenyl variant is specifically mentioned in the literature , suggesting potential stereochemical importance in applications.
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